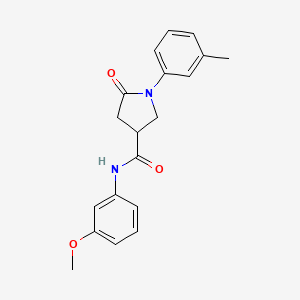

![molecular formula C22H26N4O2S B4623277 2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)

2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of related triazole compounds involves reactions like the condensation of hydrazides with various reagents. For example, the synthesis of a triazole derivative was achieved through the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran, yielding the product in 86% yield (Abdel-Wahab, Bekheit, Kariuki, & El-Hiti, 2023).

- Another synthesis involved reacting 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene to produce N-(4H-1,2,4-Triazol-4-yl)acetamide (Panchal & Patel, 2011).

Molecular Structure Analysis

- In the crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, interplanar angles between amide groups and the presence of hydrogen bonds and packing interactions play a significant role in determining molecular conformation (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

- The chemical behavior of similar triazole compounds includes their ability to undergo various reactions, such as oxidation, alkylation, and cyclization, to form a range of derivatives with differing properties (Osmanov et al., 2020).

Physical Properties Analysis

- The physical properties of these compounds are often characterized using techniques like nuclear magnetic resonance and X-ray diffraction, revealing details about their molecular structure and stability (Berk et al., 2001).

Chemical Properties Analysis

- The chemical properties of triazole derivatives, such as those containing a methoxyphenyl group, can be elucidated by exploring their reactivity, such as their ability to form bonds under various conditions, as well as their potential biological activities (Wang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Radiosynthesis for Metabolic Studies

In a study by Latli and Casida (1995), a chloroacetanilide herbicide and a dichloroacetamide safener were radiosynthesized for investigations into their metabolism and mode of action. This research highlights the utility of similar compounds in understanding pesticide behavior and metabolism in environmental and biological systems (Latli & Casida, 1995).

Antimicrobial and Anti-Inflammatory Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showcasing their application as anti-inflammatory and analgesic agents. The study demonstrates how structural modifications of such compounds can lead to significant biological activities, potentially suggesting similar applications for the compound (Abu‐Hashem et al., 2020).

Heterocyclic Compounds Synthesis

Hartenstein and Sicker (1993) worked on synthesizing cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton, illustrating the diverse potential of such compounds in creating pharmacologically relevant molecules (Hartenstein & Sicker, 1993).

Silylation and Heterocycles Formation

Lazareva et al. (2017) investigated the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This research indicates the potential for chemical modifications and the creation of novel compounds with unique properties (Lazareva et al., 2017).

COX Inhibitory Activity

Ertas et al. (2022) synthesized triazine derivatives and investigated their cyclooxygenase (COX) inhibitory activities, showcasing the potential of such compounds in the development of anti-inflammatory drugs. This study underscores the relevance of chemical compounds in therapeutic research (Ertas et al., 2022).

Eigenschaften

IUPAC Name |

2-[[5-benzyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-3-17-9-11-19(12-10-17)23-21(27)16-29-22-25-24-20(26(22)13-14-28-2)15-18-7-5-4-6-8-18/h4-12H,3,13-16H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOSHLKPELOFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CCOC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2,5-dimethyl-3-furamide](/img/structure/B4623200.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4623212.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4623216.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4623233.png)

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)

![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)

![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)

![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)